2,6-Bis(chloromethyl)pyridine hydrochloride
Overview
Description
2,6-Bis(chloromethyl)pyridine hydrochloride is a heterocyclic organic compound with the molecular formula C7H8Cl3N. It is a derivative of pyridine, characterized by the presence of two chloromethyl groups at the 2 and 6 positions of the pyridine ring. This compound is widely used as a building block in the synthesis of various pyridine derivatives and has significant applications in scientific research and industrial processes .
Scientific Research Applications
2,6-Bis(chloromethyl)pyridine hydrochloride has diverse applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
2,6-Bis(chloromethyl)pyridine hydrochloride is a heterocyclic compound that serves as a building block for the synthesis of a variety of pyridine derivatives . It primarily targets metal ions , coordinating with them through the nitrogen atom to form complexes .
Mode of Action
The compound interacts with its targets (metal ions) through the nitrogen atom, forming complexes . This interaction is facilitated by the conformational flexibility of the chloromethyl arms, making it an ideal choice for the generation of macrocycles .
Biochemical Pathways
It’s used in the synthesis of various pyridine derivatives, which can have diverse effects on biochemical pathways depending on their specific structures and properties .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific pyridine derivative that it’s used to synthesize. For instance, it has been used in the synthesis of a sensitive fluorescent chemosensor for Hg2+, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(chloromethyl)pyridine hydrochloride typically involves the chloromethylation of 2,6-lutidine. The process can be summarized in the following steps:
Starting Material: 2,6-lutidine is used as the starting material.
Chloromethylation: The reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial production also includes stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coordination Reactions: The nitrogen atom in the pyridine ring can coordinate with metal ions to form complexes.
Reduction Reactions: The compound can be reduced to form 2,6-bis(hydroxymethyl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Coordination Reactions: Metal salts such as palladium chloride or copper sulfate are used to form metal complexes.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Metal Complexes: Coordination compounds with different metal ions.
Reduced Products: 2,6-bis(hydroxymethyl)pyridine.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Similar structure but with bromine atoms instead of chlorine.
2,6-Bis(hydroxymethyl)pyridine: Similar structure but with hydroxyl groups instead of chloromethyl groups.
2,6-Dichloropyridine: Similar structure but without the methyl groups.
Uniqueness
2,6-Bis(chloromethyl)pyridine hydrochloride is unique due to its dual chloromethyl groups, which provide versatility in chemical reactions and coordination chemistry. This compound’s ability to form stable metal complexes and undergo various substitution reactions makes it a valuable building block in organic synthesis and industrial applications .
Properties
IUPAC Name |
2,6-bis(chloromethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-7(5-9)10-6;/h1-3H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBGOYAWNBDXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CCl)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970771 | |
Record name | 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55422-79-2 | |
Record name | 55422-79-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Bis(chloromethyl)pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-bis(chloromethyl)pyridine;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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